S-(-)-Eticlopride hydrochloride
Description
Historical Context of Development as a Dopamine (B1211576) Receptor Ligand
The development of S-(-)-Eticlopride hydrochloride is rooted in the broader effort to create more selective ligands for dopamine receptors, particularly the D2 subtype. nih.gov This endeavor was part of a larger movement in pharmacology to design compounds that could target specific receptor populations to better understand their physiological roles and to develop more effective therapeutic agents with fewer side effects. Eticlopride (B1201500) emerged from the substituted-benzamide class of compounds, which proved to be a fruitful chemical scaffold for generating selective D2-like receptor antagonists. nih.gov Its development was a significant step forward, offering researchers a ligand with high affinity and selectivity for D2-like receptors compared to other available compounds at the time, such as spiperone (B1681076) and sulpiride. nih.gov
Significance in Neuropharmacological Research
The significance of this compound in neuropharmacology is multi-faceted, stemming from its exceptional utility in probing the function of dopamine receptors and its specific contributions to our understanding of D2-like receptor biology. nih.gov
This compound is extensively used in a variety of research settings, including in vitro, in vivo, and ex vivo studies, to examine the density and function of dopamine D2/D3 receptors. researchgate.net Its high affinity and selectivity make it an ideal tool for dissecting the roles of these receptors in numerous physiological and pathological processes. ontosight.ai
Researchers have employed eticlopride to investigate the involvement of dopamine receptors in a wide range of behaviors and neurological conditions. For instance, it has been used in studies on:
Learning and Memory: Studies have utilized eticlopride to explore the role of D2-like receptors in associative learning and memory consolidation. nih.gov
Reward and Motivation: The compound has been instrumental in clarifying the function of D2 receptors in the neural circuitry of reward and motivation, including food and drug self-administration. nih.gov
Neurological Disorders: The gene encoding the D2 dopamine receptor is linked to several disorders, including Parkinson's disease and schizophrenia, making eticlopride a valuable tool in studying the underlying mechanisms of these conditions. sigmaaldrich.com
The following table summarizes key research findings where this compound was used to investigate dopamine receptor function:
| Research Area | Key Finding | Reference |
| Associative Learning | D2-like receptors within the amygdala may contribute to Pavlovian fear conditioning. | nih.gov |
| Reward-Seeking Behavior | Dopamine D2 receptors in the arcuate nucleus modulate cocaine-seeking behavior. | |
| Cognitive Deficits | Eticlopride can alleviate cognitive deficits induced by quinpirole (B1680403) in rats. | medchemexpress.com |
| Food Self-Administration | Eticlopride accelerates the extinction and delays the reacquisition of food self-administration in rats. | nih.gov |
This compound has been pivotal in advancing our knowledge of the D2-like receptor family, which includes the D2, D3, and D4 subtypes. Its high affinity for D2 and D3 receptors allows for detailed characterization of their binding properties and functional roles. tocris.com
One of the key contributions of eticlopride has been in differentiating the functions of the various D2-like receptor subtypes. For example, initial studies demonstrated its higher selectivity for the D2 receptor over the D3 receptor. nih.gov This selectivity has enabled researchers to begin to parse the distinct contributions of these closely related receptors to behavior and neuronal signaling. researchgate.net
Furthermore, structural biology studies have utilized eticlopride to gain insights into the architecture of the D2 and D3 receptors. The co-crystallization of eticlopride with the D3 receptor provided a high-resolution view of the ligand-binding pocket, which has been instrumental in understanding the molecular basis of antagonist binding and has guided the development of new, more selective ligands. nih.govescholarship.org
The binding affinities of this compound for various dopamine and other neurotransmitter receptors are presented in the table below, highlighting its selectivity for the D2-like receptors.
| Receptor | Ki (nM) |
| Dopamine D2 | 0.09 nih.govmedchemexpress.com |
| Dopamine D3 | 0.16 tocris.com |
| α1-adrenergic | 112 medchemexpress.com |
| α2-adrenergic | 699 medchemexpress.com |
| 5HT1 | 6220 medchemexpress.com |
| 5HT2 | 830 medchemexpress.com |
| Dopamine D1 | 10,000 nih.gov |
This high degree of selectivity underscores the value of this compound as a precise tool for isolating and studying the D2-like receptor system. nih.gov
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C17H26Cl2N2O3 |
|---|---|
Molecular Weight |
377.3 g/mol |
IUPAC Name |
5-chloro-3-ethyl-N-[[(3S)-1-ethylpyrrolidin-3-yl]methyl]-2-hydroxy-6-methoxybenzamide;hydrochloride |
InChI |
InChI=1S/C17H25ClN2O3.ClH/c1-4-12-8-13(18)16(23-3)14(15(12)21)17(22)19-9-11-6-7-20(5-2)10-11;/h8,11,21H,4-7,9-10H2,1-3H3,(H,19,22);1H/t11-;/m0./s1 |
InChI Key |
RDZXYWICCLALQM-MERQFXBCSA-N |
Isomeric SMILES |
CCC1=CC(=C(C(=C1O)C(=O)NC[C@@H]2CCN(C2)CC)OC)Cl.Cl |
Canonical SMILES |
CCC1=CC(=C(C(=C1O)C(=O)NCC2CCN(C2)CC)OC)Cl.Cl |
Origin of Product |
United States |
Molecular Interactions and Receptor Pharmacology of S Eticlopride Hydrochloride
Dopamine (B1211576) Receptor Binding Affinities and Selectivity
S-(-)-Eticlopride hydrochloride is recognized for its high affinity and selectivity for the D2-like family of dopamine receptors, which includes the D2, D3, and D4 subtypes.
High Affinity for Dopamine D2-like Receptors
This compound demonstrates a strong binding affinity for dopamine D2-like receptors. nih.gov It is a selective antagonist for both D2 and D3 receptors. researchgate.net The inhibitory constants (Ki) for D2 and D3 receptors are 0.50 nM and 0.16 nM, respectively. In another study using cloned dopamine receptors, eticlopride (B1201500) showed Ki values of 0.26 ± 0.12 nM for D2 receptors and 1.5 ± 0.6 nM for D3 receptors in CCL1.3 cells, and 0.23 ± 0.05 nM for D2 and 0.78 ± 0.36 nM for D3 in MN9D cells. nih.gov A separate study reported Ki values of 0.029 nM for rat D2 receptors and 0.46 nM for human D3 receptors expressed in MN9D mouse neuronal cells.
The compound's high affinity makes it a potent antagonist. sigmaaldrich.comscientificlabs.com Research has shown that eticlopride is more specific for D2 receptors compared to other antipsychotics like pimozide (B1677891) or haloperidol. sigmaaldrich.comscientificlabs.com Its selectivity for D2-like receptors over D1-like receptors is significant, with Ki values of 0.09 nM for D2 versus 10,000 nM for D1-like receptors. nih.gov
Differential Selectivity for D2 and D3 Receptor Subtypes
While S-(-)-Eticlopride binds to both D2 and D3 receptors, there is a notable difference in its affinity for these subtypes.
Initial studies suggested that eticlopride was highly selective for the D2 receptor over the D3 receptor, with IC50 values of 1.0 nM for D2 and 113 nM for D3. nih.gov However, other research indicates a higher affinity for the D3 receptor. One source reports Ki values of 0.50 nM for D2 and 0.16 nM for D3, indicating a preference for the D3 subtype. Another study found that eticlopride had only a three- to six-fold greater affinity for D2 receptors over D3 receptors. nih.gov The crystal structure of the D3 receptor in complex with eticlopride has provided a basis for designing new bitopic ligands to explore and potentially enhance selectivity between D2 and D3 receptors. nih.govcenterforbiomolecularmodeling.org
| Receptor Subtype | Binding Affinity (Ki in nM) | Cell Line |
| Dopamine D2 | 0.50 | Not Specified |
| Dopamine D3 | 0.16 | Not Specified |
| Dopamine D2 | 0.26 ± 0.12 nih.gov | CCL1.3 |
| Dopamine D3 | 1.5 ± 0.6 nih.gov | CCL1.3 |
| Dopamine D2 | 0.23 ± 0.05 nih.gov | MN9D |
| Dopamine D3 | 0.78 ± 0.36 nih.gov | MN9D |
| Rat Dopamine D2 | 0.029 | MN9D |
| Human Dopamine D3 | 0.46 | MN9D |
| Dopamine D2 | 0.09 nih.gov | Not Specified |
Research indicates that the binding of S-(-)-Eticlopride can vary between species. Of the 18 eticlopride contact residues in the human D3R structure, 17 are identical in the D2R, with one residue differing. centerforbiomolecularmodeling.org In the D4 receptor, five of these residues are different, which may account for the lower binding affinity of eticlopride for the D4 subtype. centerforbiomolecularmodeling.org One study specifically used rat D2 and human D3 receptors expressed in mouse neuronal cells to determine binding affinities.
Interactions with Other Receptor Systems
While highly selective for dopamine D2-like receptors, this compound does exhibit some interaction with other receptor systems, notably alpha-adrenergic receptors.
| Receptor | Binding Affinity (Ki in nM) |
| α1-adrenergic | 112 nih.govmedchemexpress.com |
| α2-adrenergic | 699 nih.govmedchemexpress.com |
| 5-HT1 | 6220 medchemexpress.com |
| 5-HT2 | 830 medchemexpress.com |
Serotonin (B10506) Receptor Interactions
While this compound is primarily known for its high affinity for dopamine D2-like receptors, it also interacts with serotonin (5-HT) receptors, albeit with significantly lower affinity. nih.govmedchemexpress.com Research indicates that eticlopride displays Ki values of 6220 nM for 5-HT1 receptors and 830 nM for 5-HT2 receptors. medchemexpress.com This demonstrates a much weaker interaction compared to its potent binding to D2 and D3 dopamine receptors. The interaction with serotonin receptors is a factor to consider in experimental designs, although its effects are predominantly mediated through the dopaminergic system due to its high selectivity for D2-like receptors. nih.gov
D4 Receptor Interactions
This compound also exhibits affinity for the dopamine D4 receptor subtype. nih.gov However, its affinity for D4 receptors is notably lower than for D2 and D3 receptors. nih.gov Some studies suggest that while eticlopride has a high affinity for D2 receptors, its interaction with D4 receptors cannot be entirely dismissed when analyzing its in vitro and in vivo effects. nih.gov
D1 Receptor Selectivity
A defining characteristic of this compound is its remarkable selectivity for D2-like receptors over D1-like receptors. nih.gov The affinity of eticlopride for D1 receptors is exceptionally low, with reported Ki values around 10,000 nM and IC50 values greater than 100,000 nM in some binding assays. nih.gov This high degree of selectivity makes eticlopride an invaluable tool for isolating and studying the specific functions of D2-like receptor systems without the confounding influence of D1 receptor activity. nih.gov In comparative studies, eticlopride shows much higher D2/D1 selectivity than other antipsychotic compounds like chlorpromazine (B137089) and haloperidol. nih.gov
| Receptor | Ki (nM) | IC50 (nM) |
| Dopamine D1 | ~10,000 nih.gov | >100,000 nih.gov |
| Dopamine D2 | 0.09 nih.govmedchemexpress.com | 1.0 nih.gov |
| Dopamine D3 | 0.16 - 1.5 nih.gov | 113 nih.gov |
| Dopamine D4 | - | - |
| Serotonin (5-HT1) | 6220 medchemexpress.com | 6200 |
| Serotonin (5-HT2) | 830 medchemexpress.com | 830 |
| α1-Adrenergic | - | 110 |
| α2-Adrenergic | - | 699 medchemexpress.com |
| This table provides a summary of the binding affinities of this compound for various receptors. Note that Ki and IC50 values can vary between studies and experimental conditions. |
Functional Characterization as a Receptor Ligand
Antagonistic Properties at Dopamine D2/D3 Receptors
This compound functions as a potent and selective antagonist at both dopamine D2 and D3 receptors. Its antagonistic activity has been demonstrated in a wide range of in vitro and in vivo studies. nih.gov Eticlopride effectively blocks the actions of dopamine and D2-like receptor agonists, such as quinpirole (B1680403). nih.gov This blockade of D2/D3 receptors is the basis for its use in research to investigate the roles of these receptors in various physiological and behavioral processes. nih.gov
Inverse Agonism
Recent research suggests that this compound may exhibit inverse agonistic properties at dopamine D2 receptors. nih.gov Inverse agonists are ligands that bind to the same receptor as an agonist but induce an opposite pharmacological response. Studies have shown that eticlopride, which is sensitive to sodium ions in its binding, displays a lesser degree of inverse agonism compared to sodium-insensitive ligands like risperidone (B510). nih.gov This suggests that different antagonists can stabilize distinct inactive conformations of the D2 receptor, leading to varying levels of inverse agonism. nih.gov There is also some evidence to suggest it may act as an inverse agonist at the D3 receptor. nih.gov
Influence on G-Protein Coupling
The antagonistic action of this compound at D2/D3 receptors directly influences their coupling to G-proteins. nih.gov As D2-like receptors are G-protein coupled receptors (GPCRs), their activation by agonists typically initiates intracellular signaling cascades through G-proteins. nih.gov By binding to the receptor and stabilizing an inactive conformation, eticlopride prevents this G-protein-mediated signaling. nih.gov Research has shown that the interaction between D1 and D2 receptors can be mediated by G-protein components, and D2-selective antagonists like eticlopride can prevent dopamine-induced reductions in D1 receptor binding, highlighting its influence on the G-protein-linked interplay between these receptor subtypes. nih.gov
Modulation of G-protein Coupled Receptor Signaling
This compound is a substituted benzamide (B126) that functions as a potent and selective antagonist for dopamine D2-like receptors. nih.govontosight.ai It exhibits a high affinity for the D2 and D3 dopamine receptor subtypes, with Ki values of 0.09 nM for D2 and 0.16 nM for D3 receptors. medchemexpress.com This high affinity and selectivity make it a valuable tool in neuroscience research for investigating the function and regulation of these G-protein coupled receptors (GPCRs) in the brain. ontosight.ai
GPCRs, including the dopamine D2 receptor, are the largest family of transmembrane proteins and regulate a vast array of physiological processes by responding to extracellular signals. nih.gov Upon activation by an agonist, GPCRs undergo a conformational change that allows them to couple with and activate intracellular G-proteins, initiating a signaling cascade. nih.gov As an antagonist, this compound binds to the D2 receptor but does not induce the conformational change necessary for G-protein activation. Instead, it competitively blocks the binding of dopamine and other agonists, thereby inhibiting their downstream signaling effects. nih.gov
Interactive Table: Receptor Binding Affinity of this compound
| Receptor | Ki (nM) | Reference |
| Dopamine D2 | 0.09 | medchemexpress.com |
| Dopamine D3 | 0.16 | |
| α1-adrenergic | 112 | medchemexpress.com |
| α2-adrenergic | 699 | medchemexpress.com |
| 5-HT1 | 6220 | medchemexpress.com |
| 5-HT2 | 830 | medchemexpress.com |
Interplay with Membrane and G Proteins in Allosteric Modulation
Allosteric modulation represents a sophisticated mechanism for regulating GPCR activity. Allosteric modulators bind to a site on the receptor that is topographically distinct from the orthosteric site where the endogenous ligand binds. nih.gov This binding can alter the receptor's conformation, thereby modulating the affinity and/or efficacy of the orthosteric ligand. nih.gov Allosteric modulators can be positive (enhancing agonist activity), negative (inhibiting agonist activity), or neutral (having no direct effect on agonist activity but potentially influencing other receptor properties). nih.gov
While this compound is primarily characterized as a competitive antagonist at the orthosteric site of the D2 receptor, the concept of allosteric modulation is crucial for understanding the broader context of GPCR signaling. The interaction between the receptor, the G-protein, and the cell membrane is a dynamic process. The lipid environment of the cell membrane can influence the conformational state of the receptor and its interaction with both orthosteric and allosteric ligands.
Research into bitopic ligands, which are designed to interact with both the orthosteric and a secondary binding pocket (allosteric site) simultaneously, has provided insights into the structural requirements for D2 and D3 receptor affinity and selectivity. nih.gov Studies on eticlopride-based bitopic ligands have explored how modifications to the eticlopride structure can influence binding affinity at D2 and D3 receptors, highlighting the potential for developing ligands with specific modulatory properties. nih.gov These studies underscore the intricate interplay between ligand structure, receptor conformation, and the potential for allosteric modulation of G-protein signaling.
Effects on Downstream Signaling Pathways
Modulation of Neurite Outgrowth and Morphology
Research has shown that dopamine D2-like receptors play a role in developmental neurobiology, specifically in the outgrowth and morphology of neurites. nih.gov In cultures of fetal cortical neurons, stimulation of D2 receptors has been observed to increase the number of neurites and branches per neuron. nih.gov Conversely, antagonism of these receptors with this compound can modulate these effects. For instance, application of eticlopride to cultures of cells expressing D3 receptors has been shown to influence neurite length and branching. nih.gov This suggests that by blocking the signaling pathways activated by dopamine, this compound can interfere with the normal processes of neuronal development and plasticity.
Impact on KLF2 Expression in Endothelial Cells
Kruppel-like factor 2 (KLF2) is a transcription factor that plays a critical role in maintaining vascular homeostasis and endothelial function. nih.govnih.govjci.org It is known to be involved in regulating endothelial activation in response to proinflammatory stimuli. nih.gov Studies have demonstrated that dopamine can increase the expression of KLF2 in human umbilical vein endothelial cells (HUVECs). medchemexpress.com The application of this compound at a concentration of 1 μM for 6 hours was found to abrogate the action of dopamine, thereby preventing the increase in KLF2 expression. medchemexpress.com This finding indicates that the D2 receptor signaling pathway is involved in the regulation of KLF2 in endothelial cells and that this compound can modulate this vascular-related signaling pathway.
Influence on D2R/SSTR2 Heterodimerization
G-protein coupled receptors can form dimers or higher-order oligomers, which can influence their pharmacological and signaling properties. The dopamine D2 receptor (D2R) has been shown to form heterodimers with the somatostatin (B550006) receptor 2 (SSTR2). medchemexpress.com Research in rat striatal neurons has demonstrated that this compound can disrupt this interaction. medchemexpress.com Treatment with 1 μM of eticlopride for 15 minutes was sufficient to abolish the heterodimerization of D2R and SSTR2. medchemexpress.com This suggests that this compound can modulate not only the signaling of individual D2 receptors but also the signaling complexes they form with other receptors, adding another layer of complexity to its pharmacological effects.
Modulation of Glutamate (B1630785) Decarboxylases (GAD65/67) and GABA Synthesis
Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system and is synthesized from glutamate by the enzyme glutamate decarboxylase (GAD). GAD exists in two isoforms, GAD65 and GAD67, which have distinct subcellular locations and roles in GABA synthesis. GAD67 is responsible for the majority of basal GABA synthesis, while GAD65 is particularly important for the synthesis of GABA required for sustained synaptic transmission. nih.govnih.gov
The dopaminergic system is known to modulate GABAergic transmission. While direct studies on the effect of this compound on GAD65 and GAD67 are not extensively detailed in the provided context, its role as a D2 receptor antagonist implies an indirect influence on GABA synthesis. By blocking D2 receptors, which are known to modulate the activity of GABAergic neurons, this compound can alter the demand for GABA and consequently impact the activity of GAD enzymes. For example, D2 receptor activation can inhibit the firing of GABAergic neurons, and therefore, antagonism by eticlopride could lead to an increase in their activity, potentially requiring an upregulation of GABA synthesis by GAD65 and GAD67 to meet the increased demand for neurotransmission. nih.gov
Structural Biology and Molecular Modeling of S Eticlopride Hydrochloride Interactions
Ligand-Receptor Complex Structures
High-resolution structural data provide an atomic-level view of the binding pocket and the conformational changes induced by ligand binding.
The crystal structure of the human dopamine (B1211576) D3 receptor (D3R) in complex with the antagonist S-(-)-Eticlopride was determined at a resolution of 3.15 Å. nih.gov This landmark achievement revealed critical features of the ligand-binding pocket. To facilitate crystallization, the D3R was engineered by introducing a stabilizing point mutation (Leu1193.41Trp) and replacing a significant portion of the third intracellular loop (ICL3) with T4-lysozyme (D3R-T4L). nih.gov
Eticlopride (B1201500) occupies a binding site defined by residues from transmembrane helices II, III, V, VI, and VII. centerforbiomolecularmodeling.org A key interaction is the formation of a salt bridge between the tertiary amine of eticlopride's ethyl-pyrrolidine ring and the highly conserved aspartate residue Asp1103.32. centerforbiomolecularmodeling.orgnih.gov This interaction is crucial for high-affinity binding to aminergic G protein-coupled receptors (GPCRs). centerforbiomolecularmodeling.org
The structure also highlighted an extracellular extension of the eticlopride binding site, which forms a secondary binding pocket. centerforbiomolecularmodeling.orgnih.govpdbj.org This secondary pocket is believed to be a key determinant for the selectivity of certain ligands between the highly homologous D2 and D3 receptors. nih.govpdbj.org Docking studies of other D3R-selective antagonists have shown that they can occupy this extended pocket, suggesting a path for the rational design of more selective compounds. nih.govcenterforbiomolecularmodeling.orgnih.govpdbj.org
Table 1: Key Interacting Residues in the D3R-Eticlopride Complex
| Interacting Residue | Location | Type of Interaction | Reference |
|---|---|---|---|
| Asp1103.32 | Transmembrane Helix III | Salt Bridge | centerforbiomolecularmodeling.orgnih.gov |
| Various Residues | Transmembrane Helices II, III, V, VI, VII | Defines Binding Pocket | centerforbiomolecularmodeling.org |
| Cys181 | - | Interaction with Phenyl Ring Moiety | researchgate.net |
This table is generated based on available data and may not be exhaustive.
Cryo-electron microscopy (cryo-EM) has emerged as a powerful technique for determining the structures of membrane proteins like GPCRs in various conformational states.
While a high-resolution cryo-EM structure of the D2R-eticlopride complex is not explicitly detailed in the provided search results, computational analyses based on existing structures have provided significant insights. nih.gov Molecular dynamics simulations comparing the binding of eticlopride and another antagonist, risperidone (B510), to the D2 receptor have revealed distinct inactive conformations. nih.gov Eticlopride is predicted to bind to the D2R in a pose very similar to that observed in the D3R/eticlopride crystal structure. nih.gov In contrast, risperidone occupies a different sub-pocket near a sodium ion binding site, a pocket that eticlopride does not engage. nih.gov This suggests that different antagonists can stabilize unique inactive conformations of the D2R, which may correlate with varying degrees of inverse agonism. nih.gov
The collective structural and computational data for dopamine receptors reveal a complex landscape of ligand recognition. The binding of antagonists like eticlopride to the orthosteric binding site (the primary binding site for the endogenous ligand, dopamine) is a common feature. researchgate.net However, the discovery of secondary binding pockets and the influence of allosteric modulators highlight the potential for developing ligands with greater selectivity and novel functional profiles. researchgate.net The conformation of extracellular loops, once thought to be relatively passive, is now understood to play a significant role in defining the shape and accessibility of the binding pocket, contributing to ligand selectivity. nih.gov
Cryo-Electron Microscopy (Cryo-EM) Studies of Dopamine Receptor-Ligand Complexes
Computational Approaches and Molecular Dynamics Simulations
Computational methods are indispensable for predicting and understanding the dynamic nature of ligand-receptor interactions.
Homology modeling and molecular dynamics (MD) simulations are frequently used to predict the structure of ligand-receptor complexes, especially when experimental structures are unavailable. plos.org For instance, homology models of the D2 receptor have been built using the D3R-eticlopride crystal structure as a template. nih.govplos.org These models can then be used for docking studies to predict the binding poses of various ligands. plos.org
MD simulations provide a dynamic view of the ligand-receptor complex, allowing researchers to observe conformational changes and the stability of key interactions over time. nih.govdiva-portal.orgresearchgate.net Simulations have shown that eticlopride's binding pose in the D3R is stable. nih.gov Furthermore, these computational approaches have been instrumental in understanding the structural basis for the functional differences between various dopamine receptor ligands. nih.govnih.gov For example, simulations have helped to explain why certain modifications to the eticlopride scaffold are detrimental to binding affinity by revealing how these changes disrupt crucial interactions, such as the salt bridge with Asp3.32. nih.gov
Analysis of Conformational Changes Upon Ligand Binding
The binding of S-(-)-Eticlopride hydrochloride to dopamine receptors, particularly the D2 and D3 subtypes (D2R and D3R), induces significant and distinct conformational changes in the receptor structure. These structural rearrangements are critical for its antagonist activity and have been elucidated through comparative analysis of various receptor-ligand crystal structures.
Studies comparing the crystal structure of the human D2R in complex with the antipsychotic drug risperidone to the D3R in complex with eticlopride reveal substantial structural differences, particularly in the extracellular regions. nih.govnih.gov The largest extracellular loop, EL2, exhibits a notable change; in the D2R-risperidone complex, EL2 is flipped away from the top of the receptor core. nih.gov In contrast, simulations suggest that when eticlopride binds, EL2 adopts an extended conformation similar to that observed in the D3R/eticlopride crystal structure. nih.gov The extracellular loops are highly dynamic, and simulations have shown that the EL2 of D2R can spontaneously transition from the helical conformation seen in the risperidone-bound state to the more extended conformation characteristic of the eticlopride-bound state. nih.gov
Further distinctions are observed in other extracellular domains and transmembrane (TM) helices. Compared to the D3R structure, a portion of the EL1 loop in the D2R rotates, moving a conserved tryptophan residue (TrpEL1) to the top of the binding pocket. nih.gov The binding of eticlopride to D3R results in an outward rearrangement of the extracellular portions of TM5 and TM6 when compared to the risperidone-bound D2R structure. nih.gov Eticlopride itself adopts an orientation relatively parallel to the membrane plane, where it makes contact with the extracellular part of TM5 in the D3R. nih.gov This contrasts with risperidone, which orients more perpendicularly and does not occupy this sub-pocket. nih.gov
These findings support the concept that different antagonists can stabilize distinct inactive conformations of the receptor. nih.gov The divergent conformations stabilized by the sodium-ion-sensitive eticlopride and the sodium-ion-insensitive risperidone are proposed to correspond to different degrees of inverse agonism. nih.gov The ability of the D2R to adopt multiple inactive-state conformations, influenced by the specific ligand bound, highlights a previously underappreciated diversity and dynamism in the receptor's structure. nih.gov
Table 1: Comparison of Receptor Conformations Upon Ligand Binding
| Structural Feature | D3R with S-(-)-Eticlopride | D2R with Risperidone | Key Difference/Observation |
| Extracellular Loop 2 (EL2) | Extended conformation. nih.gov | Helical conformation, flipped away from the receptor core. nih.govnih.gov | The EL2 loop shows significant conformational plasticity, which is influenced by the bound ligand. nih.gov |
| Extracellular Loop 1 (EL1) | Standard conformation. | Rotated, moving TrpEL1 to the top of the binding pocket. nih.gov | Highlights differences in the extracellular vestibule between receptor subtypes and ligand-bound states. nih.gov |
| Transmembrane Helices (TM5 & TM6) | Outward rearrangement of extracellular ends. nih.gov | Inward position relative to the eticlopride-bound state. nih.gov | Ligand binding directly impacts the positioning of the transmembrane helices. nih.gov |
| Ligand Orientation | Parallel to the membrane plane, contacts TM5. nih.gov | Perpendicular to the membrane plane, occupies a different sub-pocket. nih.gov | Different scaffolds engage distinct sub-pockets within the binding site. nih.gov |
Molecular Docking Studies
Molecular docking studies have been instrumental in elucidating the structural basis for the high-affinity binding of this compound to dopamine D2 and D3 receptors. These computational analyses, often guided by the high-resolution crystal structure of the D3R in complex with eticlopride, provide detailed insights into the specific molecular interactions that anchor the ligand within the receptor's binding site. nih.govacs.org
Eticlopride binds within the highly conserved orthosteric binding site (OBS), the same pocket that recognizes the endogenous neurotransmitter dopamine. nih.gov A crucial interaction for its high affinity is the formation of an ionic bond between the positively charged nitrogen atom of eticlopride's pyrrolidine (B122466) ring and the carboxylate side chain of a highly conserved aspartic acid residue, Asp3.32 (Asp110). nih.gov Docking studies have confirmed that the orientation of this charged nitrogen towards Asp3.32 is critical; modifying the eticlopride scaffold to move this nitrogen away from the aspartate residue leads to a significant decrease in binding affinity. nih.gov
These computational models have proven to be robust. In a prospective study, docking screens against a homology model of the D3R successfully identified novel ligands, and the predicted binding pose for eticlopride was shown to be very similar to the one later revealed by the experimental crystal structure. escholarship.org Furthermore, molecular docking has been extensively used to understand the structure-activity relationships (SAR) for a series of novel eticlopride-based bitopic ligands. nih.gov These studies help explain why certain modifications, such as linking secondary pharmacophores to the 4-position of the eticlopride scaffold, are well-tolerated and can even enhance affinity, while alterations to the pyrrolidine ring are often detrimental. nih.govacs.org
Table 2: Key Molecular Interactions of S-(-)-Eticlopride in the Dopamine Receptor Binding Pocket
| Eticlopride Moiety | Interacting Receptor Residue | Type of Interaction | Significance |
| Pyrrolidine Nitrogen (charged) | Asp3.32 (e.g., Asp110 in D3R) | Ionic Bond / Salt Bridge | Primary anchor point for high-affinity binding. nih.gov |
| Amide Group | Receptor Backbone/Side Chain | Hydrogen Bond | Contributes to binding stability. nih.gov |
| Benzamide (B126) Ring System | Hydrophobic residues in OBS | Van der Waals / Hydrophobic Interactions | Orients the ligand within the binding pocket. nih.gov |
| Methoxy (B1213986) Group Oxygen | Amide Nitrogen (intramolecular) | Intramolecular Hydrogen Bond | Stabilizes the bioactive conformation of the ligand itself. nih.gov |
| Phenol Hydrogen | Carbonyl Oxygen (intramolecular) | Intramolecular Hydrogen Bond | Further stabilizes the ligand's planar conformation. nih.gov |
Structure Activity Relationship Sar Studies of Eticlopride Analogues
Design Principles for Eticlopride-Based Ligands
The rational design of novel eticlopride-based ligands is largely guided by the crystal structure of the dopamine (B1211576) D3 receptor (D3R) in complex with eticlopride (B1201500). nih.govacs.orgnih.govnih.gov This crystallographic data reveals the precise orientation of eticlopride within the orthosteric binding pocket, showing the pyrrolidine (B122466) ring directed towards the extracellular space. researchgate.net This orientation is a key design principle, suggesting that modifications to the pyrrolidine moiety can be made to probe regions outside the primary binding site, leading to the development of bitopic ligands. nih.gov These bitopic ligands are designed with a linker attached to a secondary pharmacophore (SP) intended to interact with a secondary binding pocket (SBP) or allosteric sites. nih.gov Molecular modeling based on this crystal structure has been instrumental in predicting which modifications would be well-tolerated and could lead to desired changes in affinity or selectivity. nih.govnih.gov
Impact of Pyrrolidine Ring Modifications on Receptor Binding
The pyrrolidine ring of eticlopride is a primary target for structural modification aimed at understanding and improving receptor interaction. nih.gov However, SAR studies have demonstrated that this part of the molecule is highly sensitive to change, and many alterations are detrimental to receptor affinity.
Modifications involving the nitrogen atom of the pyrrolidine ring have been extensively studied. The synthesis of these analogues often starts with (S)-nor-eticlopride, the N-desethyl precursor, which can then undergo N-alkylation. nih.gov
Studies have shown that substituting the N-ethyl group of eticlopride with other small alkyl groups is generally poorly tolerated, leading to a decrease in binding affinity for both D2 and D3 receptors. nih.govacs.orgnih.gov While small N-alkyl groups reduce affinity, the addition of a longer linker and a secondary pharmacophore (SP) at this position can sometimes recover and improve these affinities. nih.govacs.orgnih.gov For instance, the simple N-propyl analogue 6 was synthesized via N-alkylation of (S)-nor-eticlopride with 1-iodopropane. nih.gov However, when comparing directly analogous N-alkylated and O-alkylated compounds, the N-alkylated versions consistently show lower affinity. A clear example is the N-alkylated bitopic analogue 11 , which displayed significantly lower affinity compared to its O-alkylated counterpart 33 . nih.govacs.orgnih.gov
| Compound | Modification Type | D2R Ki (nM) | D3R Ki (nM) |
|---|---|---|---|
| 11 | N-Alkylated | 25.3 | 6.97 |
| 33 | O-Alkylated | 1.77 | 0.436 |
Altering the position of the nitrogen atom within the pyrrolidine ring has proven to be detrimental to receptor binding. nih.govacs.orgnih.gov In an effort to explore different vectors for a secondary pharmacophore, analogues were synthesized where the nitrogen was moved to the meta-position relative to the amide linker. nih.gov This structural change resulted in a dramatic reduction in binding affinities for both D2R and D3R. nih.gov The simple alkylated analogues 17a-c , which feature this positional shift, showed such a significant loss of potency that further exploration in this series was abandoned. nih.gov
Another explored modification was the expansion of the five-membered pyrrolidine ring to a six-membered piperidine (B6355638) ring. nih.gov This structural change, much like the positional shift of the nitrogen, was found to be highly unfavorable for binding to D2 and D3 receptors. nih.govacs.orgnih.gov Even when incorporating a linker and secondary pharmacophores (indole or benzofuran (B130515) carboxamides) onto the piperidine ring, the resulting compounds (24a and 24b ) exhibited extremely low binding affinities, with Ki values greater than 1000 nM at D2R and approximately 300 nM at D3R. nih.gov This indicates a strict requirement for the five-membered pyrrolidine ring for optimal receptor interaction.
| Compound | D2R Ki (nM) | D3R Ki (nM) |
|---|---|---|
| 24a | >1000 | ~300 |
| 24b | >1000 | ~300 |
Influence of Substitutions on Other Moieties
Beyond the pyrrolidine ring, other parts of the eticlopride scaffold have been modified to probe receptor interactions.
In contrast to the detrimental effects of many pyrrolidine modifications, O-alkylation at the 4-position of the salicylamide (B354443) ring proved to be a highly successful strategy for developing high-affinity ligands. nih.gov This position was identified through molecular modeling as being tolerant of substitutions, allowing for the attachment of linkers and bulky secondary pharmacophores. nih.govnih.gov
SAR studies confirmed that O-alkylated analogues consistently demonstrated higher binding affinities for both D2R and D3R when compared to their N-alkylated counterparts. nih.govacs.orgnih.gov The O-alkylated compound 33 , for example, showed high affinity for both D2R (Ki = 1.77 nM) and D3R (Ki = 0.436 nM). nih.gov Similarly, high affinities were observed for other O-alkylated N-nor analogues such as 46 (D2R Ki = 2.54 nM; D3R Ki = 0.797 nM) and 47 (D2R Ki = 2.29 nM; D3R Ki = 0.493 nM). nih.gov These findings establish that linking secondary pharmacophores through the 4-position via an ether linkage is a preferable strategy for creating potent, bitopic D2/D3 receptor antagonists based on the eticlopride scaffold. nih.gov
| Compound | Modification | D2R Ki (nM) | D3R Ki (nM) |
|---|---|---|---|
| 33 | N-H in pyrrolidine | 1.77 | 0.436 |
| 34 | N-propyl in pyrrolidine | 2.57 | 0.444 |
| 46 | N-nor, Indole (B1671886) SP | 2.54 | 0.797 |
| 47 | N-nor, Benzofuran SP | 2.29 | 0.493 |
Dechloro Analogues and Their Binding Properties
The substitution pattern on the aromatic ring of eticlopride is a critical determinant of its high affinity for D2-like receptors. Eticlopride's design was the culmination of research that optimized substituents at the 3- and 5-positions of the salicylamide ring. nih.gov SAR studies revealed that the 3-position, which is ortho to the methoxy (B1213986) group, necessitates a small substituent to achieve optimal in vivo activity. nih.gov
In eticlopride, this position is occupied by a chlorine atom. The combination of this 3-chloro substituent with a 5-ethyl group was found to be optimal, resulting in a compound with significantly higher potency compared to its predecessors. For instance, eticlopride is approximately 35 times more potent than raclopride (B1662589) in displacing [³H]spiperone from D2 receptors. nih.gov Raclopride itself is a 3,5-dichloro analogue, which underscores that simply having chloro substituents is not the only factor, but their specific placement and combination with other groups are key. nih.gov
While specific binding data for a direct "dechloro" analogue of eticlopride (where the chlorine at the 3-position is replaced by hydrogen) is not extensively detailed in readily available literature, the established SAR principles strongly suggest that the removal of the 3-chloro group would lead to a significant decrease in binding affinity. The high potency of eticlopride is a synergistic effect of its specific substitution pattern, and alteration of this, such as the removal of the chloro group, would disrupt the optimal interactions with the receptor binding pocket. nih.gov
Table 1: Comparative Binding Affinities of Eticlopride and Related Compounds
| Compound | 3-Position Substituent | 5-Position Substituent | D2 Receptor K_i (nM) | D3 Receptor K_i (nM) |
|---|---|---|---|---|
| Eticlopride | Cl | C₂H₅ | ~0.09 - 0.50 | ~0.16 - 1.5 |
| Raclopride | Cl | Cl | 1.8 | 3.5 |
| Remoxipride | H | Br | 703 | Not widely reported |
Note: K_i values can vary between studies based on experimental conditions. The values presented are representative ranges from multiple sources. nih.govcenterforbiomolecularmodeling.org
Introduction of Secondary Pharmacophores (SPs)
Inspired by the crystal structure of the dopamine D3 receptor in complex with eticlopride, researchers have explored the addition of secondary pharmacophores (SPs) to the eticlopride scaffold. nih.gov The goal of these modifications is often to create bitopic ligands—molecules that can interact with both the primary (orthosteric) binding site and a secondary (allosteric) site on the receptor. This can lead to altered affinity, selectivity, and functional activity. These studies have primarily focused on attaching SPs to the pyrrolidine ring of eticlopride via a linker. nih.gov
Investigations into N-alkylation of the pyrrolidine ring revealed that small alkyl groups were generally not well-tolerated. However, the introduction of a linker chain and an SP could improve binding affinities. nih.gov A variety of SPs, including aromatic and heteroaromatic systems like indole and benzofuran, have been appended to the eticlopride core. nih.gov
A significant finding from these SAR studies is that O-alkylated analogues tend to exhibit higher binding affinities at both D2 and D3 receptors compared to their N-alkylated counterparts. nih.gov For example, an O-alkylated analogue with a dihydroquinolone SP (analogue 33 in the referenced study) showed a D3R K_i of 0.436 nM and a D2R K_i of 1.77 nM. In contrast, a comparable N-alkylated analogue (analogue 11 ) had significantly lower affinities with a D3R K_i of 6.97 nM and a D2R K_i of 25.3 nM. nih.gov
These studies have demonstrated that the eticlopride scaffold can be successfully modified with linkers and SPs, particularly at the 4-position of the pyrrolidine ring through an ether linkage, to produce high-affinity antagonists. nih.gov The functional outcome of these modifications has generally been the retention of antagonist activity at both D2 and D3 receptors. nih.gov
Table 2: Binding Affinities (K_i, nM) of Eticlopride Analogues with Secondary Pharmacophores
| Analogue | Modification Type | Linker Length | Secondary Pharmacophore (SP) | D2R K_i (nM) | D3R K_i (nM) |
|---|---|---|---|---|---|
| Eticlopride | - | - | - | 0.28 | 0.18 |
| 5 (nor-eticlopride) | N-de-ethylated | - | - | 4.33 | 1.11 |
| 11 | N-alkylated | 4 carbons | 3,4-dihydroquinolin-2(1H)-one | 25.3 | 6.97 |
| 13 | N-alkylated | 4 carbons | Indole-2-carboxamide | 1000 | 297 |
| 33 | O-alkylated | 4 carbons | 3,4-dihydroquinolin-2(1H)-one | 1.77 | 0.436 |
| 34 | O-alkylated (N-nor) | 4 carbons | 3,4-dihydroquinolin-2(1H)-one | 1.83 | 0.455 |
Data sourced from Shaik et al., 2021. nih.gov
S Eticlopride Hydrochloride in Radioligand Binding and Imaging Methodologies
Development and Characterization of [3H]Eticlopride as a Radioligand
The development of a tritiated form of S-(-)-Eticlopride, [3H]Eticlopride, marked a significant advancement in the study of dopamine (B1211576) D2 receptors. nih.gov This radiolabeled version allowed for detailed in vitro binding studies, providing crucial insights into the receptor's properties. nih.gov
Sodium Dependency of Binding
A notable characteristic of [3H]Eticlopride binding is its high dependency on the presence of sodium ions. nih.govnih.gov This property is shared with other substituted benzamide (B126) antagonists. nih.gov The presence of sodium ions has been shown to enhance the affinity of certain antagonists, including eticlopride (B1201500), for the D2 receptor. nih.gov This sodium sensitivity is linked to the interaction of the ion with a conserved binding site within the receptor, which in turn influences the conformation of the ligand-binding pocket. nih.govresearchgate.net
In Vitro Receptor Binding Assays
In vitro receptor binding assays are fundamental in determining the affinity and selectivity of a compound for its target receptor. S-(-)-Eticlopride hydrochloride has been extensively characterized using these methods.
Displacement Studies with [3H]Spiperone and Other Radioligands
Displacement studies are a common type of in vitro binding assay where an unlabeled compound (the displacer) competes with a radiolabeled ligand for binding to the receptor. This compound has been widely used as a displacer in assays with radioligands such as [3H]Spiperone. nih.govescholarship.org These studies have consistently demonstrated the high potency of eticlopride in displacing [3H]Spiperone from D2-like receptors in brain membrane preparations from various species, including rats, pigs, and calves. nih.gov Such experiments are crucial for comparing the relative affinities of different D2 receptor antagonists. nih.gov
Quantitative Receptor Binding Analysis (Ki values)
The inhibition constant (Ki) is a quantitative measure of a compound's binding affinity for a receptor. A lower Ki value indicates a higher affinity. The Ki of this compound for dopamine D2 receptors is approximately 0.09 nM to 0.92 nM. nih.govmedchemexpress.comrndsystems.com This demonstrates its high potency, being significantly more potent than other D2 antagonists like haloperidol, sulpiride, and remoxipride. nih.gov The table below summarizes the Ki values of this compound for various receptors, highlighting its selectivity for the D2 receptor.
| Receptor | Ki (nM) |
| Dopamine D2 | 0.09 - 0.50 |
| Dopamine D3 | 0.16 |
| α1-Adrenergic | 112 |
| α2-Adrenergic | 699 |
| 5-HT1 | 6220 |
| 5-HT2 | 830 |
Data sourced from multiple studies. medchemexpress.comrndsystems.com
In Vivo and Ex Vivo Receptor Occupancy and Density Studies
Beyond in vitro assays, this compound, particularly its radiolabeled forms, is a valuable tool for in vivo and ex vivo studies to investigate receptor occupancy and density in the living brain. nih.govmeliordiscovery.com These studies provide a bridge between the biochemical properties of a drug and its physiological effects. meliordiscovery.com
Initial studies with [3H]Eticlopride showed its ability to cross the blood-brain barrier and accumulate in D2 receptor-rich regions like the striatum, nucleus accumbens, and olfactory tubercles with a low proportion of non-specific binding. nih.gov Ex vivo autoradiography studies have demonstrated a high striatum-to-cerebellum distribution volume ratio of approximately 10:1 for [3H]Eticlopride, indicating excellent specific binding to D2-rich areas over regions with negligible D2 receptor density. nih.gov
In vivo receptor occupancy studies are crucial for understanding the relationship between drug dosage, plasma concentration, and the extent of target engagement in the brain. meliordiscovery.comfrontiersin.org While specific in vivo occupancy data for this compound is less detailed in the provided context, the principles of such studies involve administering the compound and then measuring the displacement of a subsequently administered radioligand. This allows for the determination of the percentage of receptors occupied by the drug at a given dose. meliordiscovery.com These studies are instrumental in the development of therapeutic agents, helping to establish effective dose ranges. frontiersin.org
Regional Distribution and Selective Labeling in Brain
This compound is a substituted benzamide that demonstrates high affinity and selectivity for dopamine D2-like receptors, making it a valuable tool in neuroscience research. nih.gov When radiolabeled, typically with tritium (B154650) ([³H]eticlopride), it allows for the precise mapping and quantification of these receptors in the brain. nih.gov In vitro receptor binding studies using [³H]eticlopride have shown that it binds specifically and saturably to rat brain homogenates. nih.gov
The regional distribution of its binding sites corresponds to the known density of dopamine D2 receptors, with the highest levels of specific binding found in the striatum and lower levels in regions like the hippocampus. nih.gov This selective labeling is crucial for understanding the anatomical organization of the dopaminergic system. The high affinity of eticlopride for D2 receptors (with a dissociation constant (Kd) in the sub-nanomolar range) ensures a strong and stable signal in binding assays. nih.gov Lesioning studies have further confirmed its utility; destruction of striatal neurons significantly reduced [³H]eticlopride binding, whereas lesioning the presynaptic dopaminergic terminals had no effect, indicating that it primarily labels postsynaptic D2 receptors. nih.gov
| Property | Value | Receptor Target |
| Ki | 0.16 nM | Dopamine D3 Receptor |
| Ki | 0.50 nM | Dopamine D2 Receptor |
This table displays the inhibitor constant (Ki) values for Eticlopride hydrochloride, indicating its high binding affinity for both D2 and D3 dopamine receptors.
Applications in Functional Neuroimaging Research (e.g., fMRI)
The application of this compound extends to in vivo studies, including functional magnetic resonance imaging (fMRI) experiments. sigmaaldrich.com fMRI is a noninvasive technique that measures brain activity by detecting changes in blood flow, known as the blood-oxygen-level-dependent (BOLD) signal. nih.gov In the context of pharmacology, fMRI can be used to characterize the effects of central nervous system (CNS) drugs by observing how they modulate brain activity in response to specific tasks or stimuli. nih.gov
By administering eticlopride, a potent D2/D3 receptor antagonist, researchers can probe the role of the dopaminergic system in various neurological and psychiatric conditions. sigmaaldrich.com Its use in conjunction with fMRI allows for the investigation of how blocking D2-like receptors alters neural circuits involved in processes such as reward, motivation, and motor control. This approach helps to elucidate the mechanisms of action of antipsychotic drugs and other agents that target dopamine receptors, potentially improving the development of new therapies for disorders like schizophrenia and Parkinson's disease. sigmaaldrich.comnih.gov
Methodological Considerations in Radioligand Application
Differentiation of D2 and D3 Receptors in Early Studies
A significant methodological consideration in the use of eticlopride and similar radioligands is the challenge of differentiating between dopamine D2 and D3 receptor subtypes. dntb.gov.ua Eticlopride hydrochloride is a selective antagonist for the D2-like receptor family but exhibits high affinity for both D2 and D3 subtypes, with Ki values of 0.50 nM and 0.16 nM, respectively. Due to this lack of pronounced selectivity, early PET and in vitro studies using radiolabeled eticlopride could not easily distinguish between these two receptor populations. dntb.gov.ua
Consequently, the binding potential measured in these studies often represented a combined density of both D2 and D3 receptors. dntb.gov.ua Antagonist radioligands like eticlopride typically label the total population of receptors, including both the high-affinity state (coupled to G-proteins) and the low-affinity state (uncoupled). nih.gov This contrasts with agonist radioligands, which tend to bind preferentially to the high-affinity state, adding another layer of complexity to the interpretation of binding data and the differentiation of receptor subtype functions in early research. nih.gov
Challenges and Advances in Radioligand-Based Research
Radioligand-based research on the dopamine system faces several challenges, primarily stemming from the high structural homology between the D2 and D3 receptor subtypes. This similarity has made the development of highly selective radiotracers for PET imaging an active but difficult area of research. dntb.gov.ua A key challenge is that the reported potency and selectivity of compounds can differ significantly based on the experimental setup, such as whether radioligand binding assays or functional assays are used. nih.gov
Despite these hurdles, the field continues to advance. A major goal has been the development of novel PET radiotracers that can successfully differentiate between D2 and D3 receptors in the living human brain. dntb.gov.uaconsensus.app Such advances are critical for more accurately understanding the distinct roles these receptor subtypes play in neuropsychiatric diseases. nih.gov Research efforts focus on synthesizing new chemical entities and refining existing ones to achieve higher selectivity, which would overcome the limitations of less selective ligands and provide more precise tools for both basic research and clinical diagnostics. consensus.app
Synthesis and Derivatization of S Eticlopride Hydrochloride for Research Probes
Academic Synthesis Methods for Eticlopride (B1201500) Scaffolds
The foundational structure of eticlopride is assembled through a multi-step synthetic sequence. A common academic approach commences with ethyl-2,4-dimethoxybenzene. nih.gov This starting material undergoes a series of reactions, including lithiation, carboxylation, demethylation, and chlorination, to yield the key intermediate, 3-chloro-5-ethyl-6-hydroxy-2-methoxybenzoic acid. nih.govnih.gov The final step involves the coupling of this salicylic (B10762653) acid precursor with the chiral amine, (S)-(-)-2-(aminomethyl)-1-ethylpyrrolidine, to produce the S-(-)-eticlopride molecule. nih.gov
The stereochemistry of the pyrrolidine (B122466) ring is crucial for the pharmacological activity of eticlopride. The S-(-)-enantiomer exhibits the desired high affinity for D2/D3 receptors. Achieving this specific stereoisomer necessitates the use of stereoselective synthesis methods. These strategies often rely on starting with a pre-existing chiral building block, such as an optically pure pyrrolidine derivative, to introduce the required stereocenter into the final molecule. mdpi.com General methods for the stereoselective synthesis of pyrrolidine-containing compounds can be broadly categorized into two groups: those that utilize a pyrrolidine ring as the starting material and those that involve the stereoselective cyclization of acyclic precursors to form the optically pure pyrrolidine ring. mdpi.com For eticlopride, the use of (S)-(-)-2-(aminomethyl)-1-ethylpyrrolidine as the coupling partner for the substituted benzoic acid ensures the correct stereochemistry in the final product.
The eticlopride scaffold has been extensively modified to explore structure-activity relationships (SAR) and to develop ligands with novel properties. nih.govnih.gov These derivatizations are guided by the goal of enhancing receptor affinity, selectivity, or introducing functionalities for further modification.
Key derivatization strategies include:
N-Alkylation and O-Alkylation: Modifications at the pyrrolidine nitrogen (N-alkylation) and the phenolic hydroxyl group (O-alkylation) have been systematically investigated. nih.govnih.gov While small N-alkyl groups were found to be poorly tolerated, the addition of a linker and a secondary pharmacophore at this position could improve binding affinities. nih.govnih.govacs.org Notably, O-alkylated analogs generally demonstrated higher binding affinities at both D2 and D3 receptors compared to their N-alkylated counterparts. nih.govnih.govacs.org
Ring System Modification: Studies have explored the impact of altering the pyrrolidine ring itself, for instance, by shifting the position of the nitrogen atom or expanding the ring system. nih.govacs.org These modifications were generally found to be detrimental to D2/D3 receptor binding affinity. nih.govacs.org
Substitution on the Aromatic Ring: The substituents on the benzamide (B126) ring are critical for high affinity. Eticlopride's design combines an ethyl group at the 5-position and a chlorine atom at the 3-position, which was found to be optimal for potency compared to related analogs like raclopride (B1662589). nih.gov
Introduction of Reporter Groups: For use in techniques like positron emission tomography (PET), fluorine-substituted analogs of eticlopride have been synthesized, replacing the N-ethyl group with fluoroalkyl or fluorobenzyl groups. nih.gov
The table below summarizes the binding affinities of some eticlopride derivatives, illustrating the impact of these structural modifications.
| Compound | Modification | D2R Ki (nM) | D3R Ki (nM) |
| Eticlopride | - | 0.50 | 0.16 |
| N-nor-eticlopride (5) | N-ethyl group removed | - | - |
| N-propyl-eticlopride (6) | N-ethyl replaced with N-propyl | - | - |
| N-benzyl-eticlopride (7) | N-ethyl replaced with N-benzyl | - | - |
| O-alkylated analog (33) | O-alkylation at 4-position | 1.77 | 0.436 |
| N-alkylated analog (11) | N-alkylation with linker and SP | 25.3 | 6.97 |
Data sourced from multiple studies. tocris.comnih.govnih.govacs.org Note: Ki values can vary between studies based on experimental conditions. Compound numbers (e.g., 5, 6, 7, 11, 33) refer to designations in the source literature. nih.gov
Development of Caged Eticlopride Analogs for Spatiotemporal Control
To investigate the precise timing and location of dopamine (B1211576) receptor activity, researchers have developed "caged" analogs of D2/D3 receptor antagonists. nih.govnih.gov These compounds are rendered biologically inactive by the attachment of a photoremovable protecting group (PPG). nih.govwikipedia.org Upon irradiation with light of a specific wavelength, the PPG is cleaved, releasing the active antagonist with high spatiotemporal resolution. nih.gov This technique of photopharmacology allows for the reversible control of receptor function, which is a significant advantage over irreversible methods. nih.govacs.org
Interestingly, eticlopride itself was found to be photolabile, making it unsuitable for direct caging. nih.gov This led to the rational design of a photostable analog, dechloroeticlopride, which was then successfully transformed into a caged ligand. nih.gov
The selection of a photoremovable protecting group is governed by several key principles to ensure its efficacy in biological systems.
Photochemical Properties: The PPG should be efficiently cleaved with a high quantum yield upon irradiation at a wavelength (typically >300 nm) that minimizes damage to biological tissues.
Stability: The caged compound must be stable under physiological conditions in the absence of light to prevent premature release of the active ligand.
Byproducts: The byproducts generated after photolysis should be non-toxic and should not interfere with the biological process being studied.
Solubility: The caged compound should be soluble in aqueous biological media.
Commonly used PPGs include those based on 2-nitrobenzyl and phenacyl structures. wikipedia.org For the development of a caged dechloroeticlopride, a 2-nitrobenzyl derivative proved to be effective. nih.gov
The successful application of a caged compound hinges on its photochemical characteristics. The 2-nitrobenzyl derivative of dechloroeticlopride, known as MG307, exhibited excellent photochemical stability in its inactive state. nih.gov Upon light stimulation, it demonstrated favorable decaging properties, efficiently releasing the active antagonist to interact with dopamine receptors on expressing cells. nih.gov This allows for precise optical control over D2/D3 receptor blockade, enabling researchers to mimic and dissect the kinetics of dopamine signaling. acs.org
Strategies for Bioconjugate Tool Development
Building upon the SAR of eticlopride derivatives, strategies have been devised to create bioconjugate tools. nih.govacs.org These tools involve linking the eticlopride pharmacophore to other molecules, such as fluorescent dyes or affinity tags, to create probes for various applications, including imaging and proteomic studies. nih.govnih.gov
A key strategy involves identifying positions on the eticlopride molecule where a linker can be attached without significantly compromising receptor affinity. nih.govnih.govacs.org The extensive SAR studies on N- and O-alkylated analogs have been crucial in this regard, confirming that modifications at certain positions are well-tolerated and suitable for attaching long linkers or sterically bulky groups. nih.govnih.govacs.org
Modern bioconjugation techniques are then employed to attach the desired moiety. numberanalytics.comlibretexts.org These can include:
Click Chemistry: This is a highly efficient and modular approach, often involving the reaction between an azide (B81097) and an alkyne. numberanalytics.com An eticlopride derivative can be synthesized with an alkyne handle, allowing it to be "clicked" onto a reporter molecule (like a fluorophore) that has a complementary azide group. nih.gov
Photoaffinity Labeling: This technique uses a photoreactive group (such as a benzophenone (B1666685) or diazirine) incorporated into the ligand. nih.gov Upon UV irradiation, the probe forms a covalent bond with the receptor, enabling the identification of the ligand-binding subunit and the study of drug-protein interactions. nih.govnih.gov
Enzyme-Mediated Ligation: Techniques like those using peptide asparaginyl ligases (PALs) can create stable, site-specific linkages between a protein and a payload-modified peptide, offering a high degree of homogeneity for the final bioconjugate. adcreview.com
These strategies transform eticlopride from a simple antagonist into a versatile platform for creating sophisticated probes to explore the intricacies of the dopamine system. nih.gov
Introduction of Linkers and Bulky Groups
The chemical scaffold of S-(-)-Eticlopride has been systematically modified to develop new research probes, particularly for studying the structure and function of dopamine D2 and D3 receptors (D₂R/D₃R). nih.gov A primary strategy involves the introduction of linkers and sterically bulky groups at specific positions on the eticlopride molecule. nih.govnih.gov This derivatization aims to create bioconjugate tools, such as fluorescent ligands or tethered drugs, without compromising the core binding affinity for the target receptors. nih.gov
Research has focused on identifying positions on the eticlopride structure that can accommodate these modifications. nih.gov One successful approach has been the N-alkylation of the pyrrolidine ring. nih.govnih.gov While small alkyl groups on the pyrrolidine nitrogen were found to be poorly tolerated, the addition of a longer linker attached to a secondary pharmacophore (SP) led to improved binding affinities. nih.govacs.org
Another key site for modification is the 4-position of the eticlopride molecule. nih.govnih.gov O-alkylation at this position has proven to be a particularly effective strategy. acs.org Comparative studies have shown that O-alkylated analogues consistently exhibit higher binding affinities for both D₂R and D₃R when compared to their N-alkylated counterparts. nih.govacs.org For example, the O-alkylated compound 33 showed significantly higher affinity than the N-alkylated compound 11 . nih.gov Molecular modeling has confirmed that modifications at the 4-position are well-tolerated, allowing for the attachment of long linkers and bulky functional groups necessary for creating advanced D₂R/D₃R bioconjugate tools. nih.govnih.gov
The synthesis of these derivatives often starts from (S)-nor-eticlopride, which is the eticlopride molecule lacking the N-ethyl group on the pyrrolidine. nih.gov This precursor allows for targeted N-alkylation with various functionalized chains. For instance, (S)-nor-eticlopride can be reacted with different alkyl bromides or iodides in the presence of a base to yield the desired N-substituted analogues. nih.gov
Table 1: Comparison of Binding Affinities for N-alkylated vs. O-alkylated Eticlopride Analogues
| Compound | Modification Type | D₂R Ki (nM) | D₃R Ki (nM) |
|---|---|---|---|
| 11 | N-alkylated | 25.3 | 6.97 |
| 33 | O-alkylated | 1.77 | 0.436 |
Data sourced from J Med Chem. 2021, 64, 21, 15915–15934. nih.gov
Rational Design Based on Structural Insights
The development of novel S-(-)-Eticlopride hydrochloride derivatives for research purposes is heavily guided by structural insights into the ligand-receptor interactions. nih.govnih.gov The crystal structure of the dopamine D₃ receptor in complex with eticlopride has been a critical tool, providing a detailed map for the rational design of new bitopic and functionalized ligands. nih.govacs.orgacs.org
This structural information has enabled researchers to make targeted modifications to the eticlopride scaffold. nih.gov The design process involves exploring several aspects of the molecule's structure:
N-alkylation of the pyrrolidine ring: Inspired by the receptor-bound conformation of eticlopride, researchers have designed analogues with various substituents on the pyrrolidine nitrogen. nih.gov
Positional shifting of the pyrrolidine nitrogen: Investigations have been made into moving the nitrogen atom within the ring system to probe its importance for receptor interaction. nih.gov
Expansion of the pyrrolidine ring: The five-membered pyrrolidine ring has been expanded to larger ring systems to understand the spatial requirements of the binding pocket. nih.gov
O-alkylation: The crystal structure highlighted the potential for modification at the 4-position, leading to the synthesis of O-alkylated analogues. nih.gov
Structure-activity relationship (SAR) studies based on these rationally designed modifications have yielded crucial information. nih.gov For instance, it was discovered that moving the nitrogen atom or expanding the pyrrolidine ring was detrimental to binding affinities at both D₂ and D₃ receptors. nih.govacs.org In contrast, the addition of a linker and a secondary pharmacophore via N-alkylation, and particularly O-alkylation at the 4-position, proved to be successful strategies for enhancing binding affinity. nih.govacs.org
Molecular docking studies, using homology models for the D₂ receptor and the crystal structure for the D₃ receptor, further inform the design process. acs.org These computational methods allow for the in-silico evaluation of how different linkers and bulky groups will be accommodated within the receptor's binding site, confirming that modifications at certain positions, like the 4-position, are structurally well-tolerated. nih.govnih.gov This synergy between crystal structure data and molecular modeling provides a powerful basis for the rational design of future eticlopride-based research probes with desired properties. acs.org
Table 2: Compound Names Mentioned in Article
| Compound Name | Description |
|---|---|
| This compound | The parent chemical compound. wikipedia.orgsigmaaldrich.com |
| (S)-nor-eticlopride | A derivative of eticlopride used as a precursor in synthesis. nih.gov |
| Haloperidol | A typical antipsychotic drug used for comparison in binding assays. nih.govscientificlabs.com |
| Pimozide (B1677891) | An antipsychotic drug used for comparison of receptor specificity. scientificlabs.comsigmaaldrich.com |
| Spiperone (B1681076) | A dopamine antagonist used in radioligand displacement assays. nih.gov |
| Compound 11 | An N-alkylated analogue of eticlopride. nih.govnih.gov |
Advanced Concepts in Dopamine Receptor Pharmacology with Eticlopride
Allosteric Modulation at Dopamine (B1211576) D2/D3 Receptors
Allosteric modulators are compounds that bind to a site on the receptor that is topographically distinct from the orthosteric site where the endogenous ligand, dopamine, binds. nih.govmdpi.com This interaction can alter the receptor's conformation, thereby influencing the binding and/or efficacy of the orthosteric ligand. mdpi.com Such modulators offer the potential for greater receptor subtype selectivity and a more refined tuning of receptor function compared to traditional orthosteric ligands. nih.govnih.gov
The crystal structure of the human dopamine D3 receptor in complex with eticlopride (B1201500) has provided critical insights into ligand binding. centerforbiomolecularmodeling.orgnih.gov Eticlopride occupies the orthosteric binding site (OBS), which is largely defined by residues within the transmembrane helices II, III, V, VI, and VII. centerforbiomolecularmodeling.org This binding is stabilized by a crucial salt bridge between the charged amine of eticlopride's ethyl-pyrrolidine ring and a highly conserved aspartate residue (Asp1103.32). centerforbiomolecularmodeling.org
Beyond the OBS, research has identified a secondary binding pocket (SBP) that can serve as an allosteric binding site (ABS). nih.govnih.gov Docking studies with D3R-selective antagonists have revealed an extension of the eticlopride binding site, which forms this secondary pocket. centerforbiomolecularmodeling.orgnih.gov This SBP is a key determinant for the development of bitopic ligands—molecules designed to simultaneously engage both the OBS and the SBP. nih.govresearchgate.net The existence of these allosteric sites opens avenues for designing drugs with novel pharmacological profiles. nih.gov
Allosteric modulators are broadly classified based on their effect on the orthosteric ligand's function. youtube.com
Positive Allosteric Modulators (PAMs): These molecules enhance the affinity and/or efficacy of the endogenous agonist. nih.govresearchgate.net For instance, a D2 receptor PAM could potentiate the effects of dopamine without directly activating the receptor itself. researchgate.netdoi.org This can be advantageous as it maintains the natural pattern of dopamine release while amplifying its signal. mdpi.com
Negative Allosteric Modulators (NAMs): Conversely, NAMs reduce the affinity and/or efficacy of the orthosteric agonist. nih.govyoutube.com SB269652 is a well-characterized compound identified as a NAM for both D2 and D3 receptors. doi.orgnih.gov It allosterically inhibits the binding of orthosteric radioligands, a hallmark of negative allosteric modulation. nih.gov
While eticlopride itself is an orthosteric antagonist, its interactions are sensitive to allosteric influences. For example, sodium ions, which bind to a conserved allosteric pocket in D2-like receptors, can enhance the binding affinity of eticlopride. nih.gov This suggests a cooperative relationship between the allosteric sodium binding site and the orthosteric site where eticlopride binds. nih.gov
Allosteric modulators can significantly influence how orthosteric ligands like eticlopride bind and affect receptor function. The binding of a PAM or NAM to its allosteric site can induce conformational changes that are transmitted to the orthosteric pocket, thereby altering the binding affinity of the orthosteric ligand. mdpi.comnih.gov
For example, a D2 receptor PAM was found to increase the number of high-affinity binding sites for [³H]-dopamine without changing the dissociation constant (Kd). doi.org This indicates that the PAM stabilizes a receptor conformation that is more favorable for agonist binding. Conversely, a NAM like SB269652 can decrease the binding of orthosteric ligands. nih.govnih.gov The interaction is complex; SB269652 may act as a competitive antagonist at a single receptor (monomer) but as a NAM within a receptor pair (dimer), highlighting the intricate nature of these interactions. mdpi.com
The responsiveness of the receptor to its endogenous ligand is consequently fine-tuned by these allosteric interactions. PAMs can amplify the response to physiological levels of dopamine, while NAMs can dampen it, offering a more nuanced control over the dopaminergic system than simple receptor blockade or activation. mdpi.comnih.gov
Secondary binding pockets are crucial for the development of bitopic ligands, which aim to achieve improved pharmacological properties by spanning both the orthosteric and a secondary, allosteric site. nih.govresearchgate.net The design of such ligands is often inspired by the structure of known antagonists like eticlopride. nih.govacs.org
The SBP can confer several advantages:
Enhanced Affinity and Selectivity: By engaging with residues in both the OBS and SBP, bitopic ligands can achieve higher affinity and greater subtype selectivity than purely orthosteric ligands. nih.govresearchgate.net The residues forming the SBP often differ more between receptor subtypes (e.g., D2 vs. D3) than the highly conserved OBS, providing a structural basis for selectivity. centerforbiomolecularmodeling.orgnih.gov
Modulated Efficacy and Kinetics: Interaction with the SBP can alter the ligand's functional properties, leading to unique efficacy profiles or modified binding kinetics, such as a longer receptor residence time. nih.gov
Ligand Binding Kinetics and Efficacy
The therapeutic effect of a drug is not solely determined by its affinity for the target receptor but also by the dynamics of the binding process, particularly how long the drug remains bound.
Receptor residence time refers to the duration a ligand stays bound to its receptor. universiteitleiden.nl It is inversely related to the dissociation rate constant (koff). A ligand with a slow dissociation rate (low koff) will have a long residence time. This kinetic parameter is increasingly recognized as a critical determinant of a drug's in vivo efficacy and duration of action, sometimes being more predictive than binding affinity (Ki) alone. universiteitleiden.nl
Eticlopride is characterized by its high affinity for D2 and D3 receptors. nih.gov While specific, comprehensive studies detailing the dissociation rates and residence time of eticlopride compared to a wide range of other D2/D3 antagonists are not extensively available in the provided search results, the concept of residence time is crucial in GPCR pharmacology. universiteitleiden.nl For antagonists, a longer residence time can lead to a sustained, and sometimes insurmountable, blockade of the receptor. universiteitleiden.nl This prolonged receptor occupancy can translate to a longer-lasting therapeutic effect. The development of bitopic ligands based on the eticlopride scaffold is one strategy that could modulate binding kinetics, potentially leading to optimized residence times for improved therapeutic outcomes. nih.gov
Interactive Data Table: Eticlopride Analogues and Receptor Binding Affinities
The following table presents binding affinity data (Ki in nM) for a series of eticlopride analogues at human D2 and D3 receptors. This data, derived from structure-activity relationship (SAR) studies, illustrates how modifications to the eticlopride scaffold can influence binding affinity and selectivity. nih.gov
| Compound | Modification Type | D2R Ki (nM) | D3R Ki (nM) |
| Eticlopride | Parent Compound | 1.77 | 0.436 |
| Compound 9 | N-Alkylation | >10,000 | >10,000 |
| Compound 11 | N-Alkylation with Linker | 25.3 | 6.97 |
| Compound 33 | O-Alkylation with Linker | 1.77 | 0.436 |
| Compound 13 | N-Alkylation | 43.8 | 13.9 |
| Compound 15 | N-Alkylation | 5.37 | 0.941 |
| Compound 17b | N-Alkylation | 1.93 | 0.231 |
| Compound 48 | O-Alkylation | 2.50 | 0.413 |
| Compound 49 | O-Alkylation | 1.77 | 0.287 |
This table is based on data presented in the referenced SAR study. The specific structures of the numbered compounds can be found in the source publication. nih.gov
Relationship between Binding Kinetics and Functional Efficacy
The functional efficacy of S-(-)-Eticlopride hydrochloride as a potent dopamine D2-like receptor antagonist is intrinsically linked to its binding characteristics. Eticlopride is recognized for its high affinity for D2 and D3 receptors. nih.govresearchgate.net This high affinity, quantified by low nanomolar and sub-nanomolar inhibition constant (Ki) values in binding assays, is a primary determinant of its potent functional antagonism. nih.gov In competitive binding experiments using membranes from cells expressing human D2L and D3 receptors, eticlopride demonstrates its high-affinity binding, which is crucial for its ability to effectively block the receptor. nih.gov
While specific kinetic parameters like association (k_on) and dissociation (k_off) rates for eticlopride are not always detailed, high-affinity binding in antagonists often correlates with a slow dissociation rate, leading to a long drug-receptor residence time. rsc.org This prolonged occupation of the receptor's orthosteric binding site ensures a sustained blockade against the endogenous agonist, dopamine. The functional consequence of this durable receptor occupancy is a robust and lasting antagonist effect. nih.gov This relationship underscores the principle that the temporal aspects of drug-receptor interactions, not just affinity at equilibrium, are critical for a ligand's ultimate pharmacological impact. rsc.org
Table 1: Binding Affinity of this compound at Dopamine and Other Receptors
| Receptor Subtype | Ki Value (nM) | Cell Line / Tissue | Source |
|---|---|---|---|
| Dopamine D2 | ~0.92 | Rat/Pig/Calf Brain Striatum | nih.gov |
| Dopamine D2 | 0.029 | MN9D cells (rat D2) | |
| Dopamine D2 | 0.50 | - | |
| Dopamine D2 | 0.09 | - | medchemexpress.com |
| Dopamine D3 | 0.46 | MN9D cells (human D3) | |
| Dopamine D3 | 0.16 | - | |
| α1-Adrenergic | 112 | - | medchemexpress.com |
| α2-Adrenergic | 699 | - | medchemexpress.com |
| 5-HT1 | 6220 | - | medchemexpress.com |
| 5-HT2 | 830 | - | medchemexpress.com |
Q & A
Q. How should S-(-)-Eticlopride hydrochloride be prepared for in vivo behavioral studies?
this compound is typically dissolved in sterile 0.9% saline at concentrations of 1 mg/mL for subcutaneous administration. Fresh preparation every 1–2 days is recommended to maintain stability, and solutions should be stored at 4°C for short-term use . Dosages are expressed as salt weights (e.g., 0.05–0.3 mg/kg) to standardize comparisons across studies.
Q. What statistical approaches are suitable for analyzing locomotor activity data in Eticlopride-treated rodents?
Use factorial ANOVA designs to assess interactions between Eticlopride doses (e.g., 0.0, 0.05, 0.3 mg/kg) and other variables (e.g., MDMA co-administration). For longitudinal studies, mixed-design ANOVA is recommended to evaluate total, center, and peripheral locomotion across multiple pretreatment sessions. Missing data due to technical issues (e.g., loss of catheter patency) should be addressed via exclusion criteria or survival analysis (Kaplan-Meier log-rank tests) .
Q. What ethical guidelines apply to animal studies using this compound?
All protocols must adhere to institutional animal ethics approvals (e.g., Victoria University of Wellington’s guidelines). Key considerations include minimizing sample sizes, ensuring humane endpoints, and validating drug efficacy to reduce unnecessary subject numbers .
Advanced Research Questions
Q. How does chronic Eticlopride treatment influence dopamine D2 receptor expression and behavioral flexibility?
Repeated Eticlopride administration (0.3 mg/kg, 14 days) upregulates D2 receptor density in the striatum and enhances reversal learning in rodents. Baseline behavioral flexibility metrics (e.g., trials-to-criterion, TTC) predict treatment efficacy, with greater improvements seen in less flexible subjects. Methamphetamine-induced cognitive deficits can also be mitigated by pre-treatment with Eticlopride, suggesting neuroprotective D2 modulation .
Q. What methodologies quantify Eticlopride’s anti-migratory effects in cancer cells?
Boyden chamber assays are standard for assessing migration and invasion inhibition. For example, Eticlopride (10–50 µM) reduces motility in MDA-MB-231 breast cancer cells by >50% compared to controls. Pair these assays with Western blotting to evaluate downstream pathways (e.g., phosphorylation of Src-family kinases) .
Q. How can contradictory behavioral findings (e.g., locomotion suppression vs. cognitive enhancement) be resolved?
Employ factorial ANOVA to disentangle dose-dependent effects (e.g., low-dose Eticlopride may impair locomotion but enhance cognition via D2 autoreceptor vs. postsynaptic receptor actions). Longitudinal designs with multiple behavioral endpoints (e.g., locomotion, reversal learning, lever-press tasks) are critical. Cross-validation with molecular markers (e.g., D2 receptor autoradiography) strengthens mechanistic interpretations .
Q. What molecular techniques confirm Eticlopride’s modulation of D2 receptor signaling?
Phosphorylation-specific antibodies (e.g., anti-pY416-SFK) in Western blotting reveal increased Src-family kinase activation in the medial prefrontal cortex after acute Eticlopride administration. Pair this with receptor-binding assays (e.g., [³H]-spiperone displacement) to correlate behavioral outcomes with D2 occupancy .
Methodological Considerations
- Data Contradictions : Address variability by standardizing species (e.g., rats vs. mice), administration routes (subcutaneous vs. intraperitoneal), and behavioral paradigms (open-field vs. operant chambers).
- Dose Selection : Use pilot studies to identify thresholds for locomotion suppression (typically >0.1 mg/kg) and cognitive enhancement (0.05–0.3 mg/kg) .
- Receptor Specificity : Validate selectivity via comparative antagonism assays (e.g., Eticlopride vs. haloperidol in D2 vs. D3 receptor knockout models) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
